Anticonvulsant Activity: Superior Potency and Favorable Tolerance Profile of RU-1205 Derivative vs. Diazepam and Valproate
The imidazo[1,2-a]benzimidazole derivative RU-1205 (9-(2-morpholinoethyl)-2-(4-fluorophenyl)imidazo[1,2-a]benzimidazole) demonstrates significantly superior anticonvulsant potency compared to the standard-of-care agents diazepam and sodium valproate. The TID50 values (dose required to increase seizure threshold by 50%) for myoclonic seizures were 7.9 mg/kg for RU-1205, 120.4 mg/kg for diazepam, and 1.2 mg/kg for valproate, representing a >15-fold potency advantage over diazepam [1]. Furthermore, chronic administration of RU-1205 (31 mg/kg, i.p., 28 days) did not lead to anticonvulsant tolerance or rebound effects, in stark contrast to diazepam, which showed abolished effect and rebound phenomena after chronic treatment [1].
| Evidence Dimension | Anticonvulsant Potency (TID50 for myoclonic seizures) |
|---|---|
| Target Compound Data | 7.9 mg/kg (i.p.) |
| Comparator Or Baseline | Diazepam: 120.4 mg/kg (i.p.); Sodium Valproate: 1.2 mg/kg (i.p.) |
| Quantified Difference | RU-1205 is 15.2x more potent than diazepam, 6.6x less potent than valproate |
| Conditions | Pentylenetetrazole (PTZ)-induced myoclonic seizure model in mice, acute administration |
Why This Matters
This evidence supports procurement of this scaffold for developing novel anticonvulsants with improved potency and a superior safety profile regarding tolerance.
- [1] Grechko, O. Y.; et al. COMPARATIVE STUDY OF THE INFLUENCE OF BENZIMIDAZOLE DERIVATIVE RU-1205, DIAZEPAM, AND SODIUM VALPROATE ON THE SEIZURE THRESHOLD, ANTICONVULSANT TOLERANCE, AND REBOUND EFFECTS. Eksp. Klin. Farmakol. 2016, 79, 3-7. PMID: 29791095. View Source
